N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE
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Overview
Description
N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE typically involves the reaction of adamantane-1,3-dicarboxylic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole rings or the adamantane core.
Substitution: Functional groups on the thiazole rings can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole rings can yield sulfoxides or sulfones, while reduction can produce modified thiazole or adamantane derivatives .
Scientific Research Applications
N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole rings can interact with nucleic acids or proteins, while the adamantane core provides structural stability and enhances the compound’s bioavailability .
Comparison with Similar Compounds
Similar Compounds
N1-(1,3-thiazol-2-yl)ethane-1,2-diamine: Shares the thiazole moiety but lacks the adamantane core.
1,3,4-substituted-thiadiazole derivatives: Similar in structure but with different substituents on the thiazole rings.
Uniqueness
N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE is unique due to its combination of adamantane and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-N,3-N-bis(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c23-13(21-15-19-1-3-25-15)17-6-11-5-12(7-17)9-18(8-11,10-17)14(24)22-16-20-2-4-26-16/h11-12H,1-10H2,(H,19,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUSICSAIXABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=NCCS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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